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Compound of Interest

Compound Name: Oxazol-5-ylmethanol

Cat. No.: B140774

Within the landscape of medicinal chemistry, heterocyclic compounds are foundational. Among
these, the oxazole ring—a five-membered aromatic heterocycle containing nitrogen and
oxygen—stands out as a "privileged scaffold."[1] Oxazole-containing molecules are adept at
forming a variety of non-covalent interactions, enabling them to bind with high affinity to a wide
array of biological targets like enzymes and receptors.[1] This versatility has led to their
incorporation into numerous clinical drugs and candidates for treating a spectrum of diseases,
including cancer, infections, and inflammatory conditions.[1][2][3]

Oxazol-5-yImethanol, in particular, serves as a critical and versatile building block in the
synthesis of more complex, biologically active molecules. Its structure combines the stable
aromatic oxazole core with a reactive primary alcohol, offering a synthetic handle for extensive
functionalization. This guide provides an in-depth analysis of the stability and reactivity profile
of oxazol-5-ylmethanol, offering field-proven insights for researchers, scientists, and drug
development professionals aiming to leverage this compound in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of a compound's fundamental properties is the bedrock of its
successful application in synthesis.
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Property Value Source(s)
Molecular Formula CaHsNO2 [415]
Molecular Weight 99.09 g/mol [41[5]

CAS Number 127232-41-1 [4][5]
IUPAC Name (1,3-oxazol-5-yl)methanol [4]

Boiling Point 212.8 °C at 760 mmHg [6]

Density 1.25 g/cm3 [6]
SMILES C1=C(0OC=N1)CO [4]

Storage and Handling: For optimal stability and to prevent degradation, oxazol-5-ylmethanol
should be stored in a tightly sealed container in a dry environment, preferably in a freezer at
temperatures under -20°C.[7][8] It is classified as an irritant, causing skin and serious eye
irritation, and may cause respiratory irritation.[4][7] Appropriate personal protective equipment
(PPE) should be used during handling.

Stability Profile: A Tale of Two Moieties

The stability of oxazol-5-ylmethanol is a composite of the inherent stability of the oxazole ring
and the attached hydroxymethyl group. While the oxazole ring possesses a degree of
aromaticity, its delocalization is incomplete, making it susceptible to ring-opening reactions
under certain conditions.[9]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Oxazol-5-ylmethanol
https://www.scbt.com/p/oxazole-5-methanol-127232-41-1
https://pubchem.ncbi.nlm.nih.gov/compound/Oxazol-5-ylmethanol
https://www.scbt.com/p/oxazole-5-methanol-127232-41-1
https://pubchem.ncbi.nlm.nih.gov/compound/Oxazol-5-ylmethanol
https://www.scbt.com/p/oxazole-5-methanol-127232-41-1
https://pubchem.ncbi.nlm.nih.gov/compound/Oxazol-5-ylmethanol
https://www.americanelements.com/127232-41-1-oxazol-5-ylmethanol
https://www.americanelements.com/127232-41-1-oxazol-5-ylmethanol
https://pubchem.ncbi.nlm.nih.gov/compound/Oxazol-5-ylmethanol
https://www.benchchem.com/product/b140774?utm_src=pdf-body
https://porphyrin-systems.com/produkt/oxazol-5-ylmethanol/
https://www.bldpharm.com/products/127232-41-1.html
https://pubchem.ncbi.nlm.nih.gov/compound/Oxazol-5-ylmethanol
https://porphyrin-systems.com/produkt/oxazol-5-ylmethanol/
https://www.benchchem.com/product/b140774?utm_src=pdf-body
https://biointerfaceresearch.com/wp-content/uploads/2021/11/20695837125.64606486.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o . Rationale and Potential
Condition Expected Stability .
Degradation Pathways

The pyridine-like nitrogen at

position 3 is basic and can be

protonated by acids to form
o oxazolium salts.[10] While

Acidic (pH < 4) Moderate o )

stable in dilute acid, strong

acidic conditions, especially

with heat, can catalyze ring

hydrolysis.

The compound is expected to
) be most stable under neutral
Neutral (pH 6-8) High N _
pH conditions at ambient

temperature.

The oxazole ring is susceptible
to nucleophilic attack and ring
cleavage, which can be

Basic (pH > 9) Low to Moderate facilitated by strong bases,
potentially leading to the
formation of imidazoles or

other open-chain products.[10]

The primary alcohol is readily
oxidized. Furthermore, strong
oxidizing agents like potassium
o permanganate or ozone can
Oxidizing Agents Low o
cleave the oxazole ring itself.
[10] The ring can also undergo
metabolic oxidation to an

oxazolone.[11]

Reducing Agents Moderate The hydroxymethyl group is
stable to most reducing
agents. However, catalytic
hydrogenation or other harsh
reduction methods can lead to

the cleavage and reduction of
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the oxazole ring, yielding

open-chain products.[10]

While simple oxazoles exhibit

moderate thermal stability, the

presence of substituents can
Thermal Stress Moderate o

be destabilizing.[9] Prolonged

exposure to high temperatures

may induce decomposition.

Primary Degradation Pathways: The most probable degradation pathways involve the two
primary functional groups:

o Oxidation of the Alcohol: The hydroxymethyl group can be easily oxidized to form oxazole-5-
carbaldehyde or oxazole-5-carboxylic acid. This is often an undesired side reaction if not the
intended transformation.

¢ Ring Cleavage: Under harsh hydrolytic (acidic or basic) or oxidative conditions, the oxazole
ring can undergo cleavage.[10][12] This is a critical consideration in designing multi-step
syntheses and in purification processes like chromatography.

Reactivity Profile: A Toolkit for Synthetic
Diversification

The synthetic utility of oxazol-5-ylmethanol stems from the distinct reactivity of its
hydroxymethyl group and the oxazole ring. This dual reactivity allows for a wide range of
selective transformations.

Reactions Involving the Hydroxymethyl Group

The primary alcohol is the most accessible reactive site for derivatization.

1. Oxidation to Aldehydes and Carboxylic Acids The selective oxidation of the primary alcohol is
a cornerstone transformation. The choice of oxidant is critical to prevent over-oxidation and
control the outcome.
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e To Aldehyde: Mild oxidizing agents are required. Common choices include Pyridinium
chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.
These methods are effective at stopping the oxidation at the aldehyde stage.[13]

o To Carboxylic Acid: Stronger oxidizing agents like Jones reagent (CrOs/H2S0a4), potassium
permanganate (KMnQOa), or sodium hypochlorite (NaOCI) in the presence of a catalyst will
typically oxidize the primary alcohol directly to the carboxylic acid.

Protocol: Oxidation of Oxazol-5-ylmethanol to Oxazole-5-carbaldehyde using PCC

e Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g.,
Argon), suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous
dichloromethane (DCM).

» Addition: Dissolve oxazol-5-ylmethanol (1.0 equivalent) in anhydrous DCM and add it
dropwise to the stirring PCC suspension at room temperature.

o Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a
pad of silica gel or Celite to remove the chromium salts.

 Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde
can be purified by column chromatography on silica gel.

2. Esterification The hydroxyl group readily undergoes esterification with carboxylic acids or
their activated derivatives (acid chlorides, anhydrides) to form a diverse range of esters.[13]
The Fischer esterification, using an acid catalyst and an excess of the carboxylic acid or
alcohol, is a common and effective method.[14]

Protocol: Fischer Esterification with Acetic Acid

e Setup: Combine oxazol-5-ylmethanol (1.0 equivalent) and acetic acid (used as both
reagent and solvent, >10 equivalents) in a round-bottom flask.
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o Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SOa)
or p-toluenesulfonic acid (TsOH) (approx. 0.05 equivalents).

e Reaction: Heat the mixture to reflux (typically 80-120°C) for several hours, monitoring by
TLC. The removal of water using a Dean-Stark apparatus can drive the equilibrium toward
the product.

o Workup: Cool the reaction mixture and carefully neutralize the excess acid with a saturated
solution of sodium bicarbonate.

o Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic
layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced
pressure.

« Purification: Purify the resulting ester by column chromatography.

3. Etherification Conversion to ethers can be achieved under various conditions. A common
method is the Williamson ether synthesis, which involves deprotonating the alcohol with a
strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide.
Chemoselective methods can also be employed to form ethers in the presence of other
functional groups.[15]

Reactions Involving the Oxazole Ring

While less reactive than the hydroxymethyl group, the oxazole ring itself can participate in
several important reactions.

1. Metallation The most acidic proton on the oxazole ring is at the C2 position. Treatment with a
strong base, such as n-butyllithium (n-BuLi) at low temperatures (-78°C), can deprotonate this
position. The resulting 2-lithio-oxazole is a potent nucleophile that can react with various
electrophiles (e.g., aldehydes, ketones, alkyl halides). However, these intermediates can be
unstable and may decompose into open-chain isocyanides.[10]

2. Electrophilic Substitution Direct electrophilic substitution on the oxazole ring is generally
difficult due to the ring's electron-deficient nature.[10] Reactions like nitration or halogenation
require harsh conditions and often result in low yields. However, the presence of activating
groups can facilitate substitution, which preferentially occurs at the C4 position.[10]
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3. Cycloaddition Reactions The oxazole ring can function as a diene in Diels-Alder reactions,
particularly when electron-donating substituents are present on the ring.[10] This reaction
provides a powerful route to synthesize substituted pyridine or furan derivatives after the initial
adduct undergoes further transformations.

Visualizing Synthetic Pathways

Diagrams are essential for conceptualizing experimental design and mechanistic
understanding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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